5-Acetamido-3-bromo-2-nitrobenzoic acid

Description

Significance of Polyfunctionalized Aromatic Carboxylic Acids in Chemical Research

Polyfunctionalized aromatic carboxylic acids, which are benzene (B151609) rings substituted with a carboxyl group and at least two other functional groups, are of paramount importance in chemical research. These additional groups introduce multiple reaction sites, enabling the construction of highly complex and tailored molecular architectures. nih.govresearchgate.netuleth.cabldpharm.com Their thermal stability and rigid structure make them excellent building blocks, or 'tectons', in the field of crystal engineering and materials science for creating metal-organic frameworks (MOFs). nih.govbldpharm.com MOFs are porous materials with applications in gas storage, separation, and catalysis.

Furthermore, the diverse functional groups on a polyfunctionalized ring can direct the regioselectivity of subsequent reactions, a critical aspect in multi-step syntheses. researchgate.net The presence of both electron-donating and electron-withdrawing groups can fine-tune the electronic properties of the molecule, influencing its reactivity and potential applications. synquestlabs.com For instance, nitro groups, being strongly electron-withdrawing, increase the acidity of the carboxylic acid and deactivate the ring towards electrophilic substitution, while directing incoming nucleophiles. synquestlabs.comchemicalbook.com Bromo-substituents are also synthetically valuable, as the bromine atom can be readily replaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Contextualizing 5-Acetamido-3-bromo-2-nitrobenzoic acid within Advanced Synthetic Methodologies

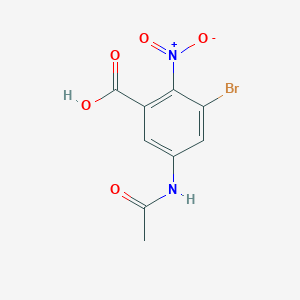

This compound is a prime example of a polyfunctionalized aromatic carboxylic acid. Its structure incorporates four distinct functional groups: a carboxylic acid, an acetamido group, a bromine atom, and a nitro group. This unique combination of substituents makes it a highly specialized and potentially valuable intermediate in advanced synthetic methodologies.

Chemical Properties and Data

Basic chemical data for this compound is summarized below.

| Property | Value |

| CAS Number | 54002-32-3 |

| Molecular Formula | C₉H₇BrN₂O₅ |

| Molecular Weight | 303.07 g/mol |

| Boiling Point | 505.691 °C at 760 mmHg |

| Flash Point | 259.633 °C |

Data sourced from chemical supplier catalogs.

Detailed Research Findings and Synthesis

While this compound is commercially available from various suppliers as a research chemical, specific publications detailing its synthesis and applications are not prevalent in readily accessible literature. bldpharm.com However, its synthesis can be logically inferred from established chemical principles and the known chemistry of its precursors.

The most plausible synthetic route to this compound involves the acetylation of its corresponding amine precursor, 2-Amino-5-bromo-3-nitrobenzoic acid (CAS 58580-07-7). This transformation is a standard and widely used reaction in organic synthesis. The amino group (-NH₂) on the benzene ring acts as a nucleophile, attacking an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride to form the acetamido group (-NHCOCH₃).

The precursor, 2-Amino-5-bromo-3-nitrobenzoic acid, is itself a known compound used as a reactant in the preparation of substituted quinoxaline (B1680401) derivatives, which are investigated as potential inhibitors of certain enzymes. The synthesis of this precursor has been described, for instance, from the oxidative cleavage of 5-bromo-7-nitroindoline-2,3-dione using hydrogen peroxide in a basic solution.

The strategic importance of this compound lies in the synthetic possibilities offered by its array of functional groups:

The carboxylic acid group can be used for amide bond formation, a key reaction in the synthesis of many biologically active molecules.

The nitro group can be reduced to an amine, which can then undergo a wide range of further transformations, including diazotization or coupling reactions.

The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), allowing for the introduction of complex carbon-based substituents. wikipedia.org

The acetamido group serves as a protected amine and influences the electronic properties of the aromatic ring.

This multi-functional nature positions this compound as a valuable intermediate for building complex heterocyclic systems or as a scaffold in medicinal chemistry for the development of new therapeutic agents. For example, related benzothiazole-6-carboxylic acid derivatives have been synthesized and evaluated for their anticancer properties. nih.gov The strategic placement of the bromo, nitro, and protected amino groups allows for sequential and regioselective modifications, providing a pathway to complex target molecules that would be difficult to access through other means.

Structure

3D Structure

Properties

IUPAC Name |

5-acetamido-3-bromo-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O5/c1-4(13)11-5-2-6(9(14)15)8(12(16)17)7(10)3-5/h2-3H,1H3,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLSHBJYAVDGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505982 | |

| Record name | 5-Acetamido-3-bromo-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54002-32-3 | |

| Record name | 5-Acetamido-3-bromo-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 5 Acetamido 3 Bromo 2 Nitrobenzoic Acid

Reaction Kinetics and Thermodynamic Parameters of Key Transformations

Specific experimental data on the reaction kinetics and thermodynamic parameters for transformations involving 5-Acetamido-3-bromo-2-nitrobenzoic acid are not widely published. However, the rates and equilibria of its reactions are qualitatively understood by analyzing the electronic nature of its substituents.

The key reactions of this molecule, such as nucleophilic aromatic substitution (SNAr) at the bromo position, reduction of the nitro group, and functionalization of the carboxylic acid, are influenced by several factors:

Transition State Stability: For SNAr reactions, the rate is determined by the stability of the Meisenheimer complex intermediate. libretexts.orgyoutube.com The strongly electron-withdrawing nitro group ortho to the bromine atom is expected to significantly stabilize this intermediate, thereby accelerating the reaction. libretexts.orgmsu.edu

Steric Hindrance: The bulky groups (bromo, acetamido, and carboxylic acid) flanking the nitro group may sterically hinder reagents approaching the nitro group for reduction, potentially affecting reaction rates compared to less substituted nitroarenes.

A summary of factors influencing the kinetics of potential reactions is presented below.

| Reaction Type | Key Kinetic Influences | Expected Rate Determinants |

| Nucleophilic Aromatic Substitution (at C3-Br) | Stability of Meisenheimer intermediate | Rate is enhanced by the ortho-nitro group's electron-withdrawing effect. |

| Electrophilic Aromatic Substitution (at C6-H) | Stability of arenium ion intermediate | Rate is significantly reduced by multiple deactivating groups on the ring. |

| Nitro Group Reduction | Accessibility and electron-accepting ability of the nitro group | Steric hindrance from adjacent groups; electron density of the ring. |

| Carboxylic Acid Functionalization | Electrophilicity of the carbonyl carbon | Steric hindrance around the carboxyl group; activation method (e.g., conversion to acyl chloride). |

Nucleophilic Aromatic Substitution Mechanisms at the Bromo Position

The bromine atom at the C3 position of this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the presence of a strongly electron-withdrawing nitro group in the ortho position. libretexts.orgmsu.edu Simple aryl halides are typically resistant to nucleophilic attack, but the presence of ortho or para nitro groups dramatically increases the rate of substitution. msu.eduyoutube.com

The generally accepted mechanism for this transformation is a two-step addition-elimination process: libretexts.org

Addition of the Nucleophile: A nucleophile (Nu:⁻) attacks the carbon atom bearing the bromine atom (the ipso-carbon). This attack is the slow, rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is temporarily disrupted. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.

Elimination of the Leaving Group: In a fast subsequent step, the aromaticity of the ring is restored by the elimination of the bromide ion (Br⁻), which is a good leaving group.

This mechanism contrasts with SN1 and SN2 pathways, as it involves an addition step to an sp²-hybridized carbon, leading to a tetrahedral sp³-hybridized intermediate. libretexts.org The rate of these reactions is often dependent on the polarization of the carbon-halogen bond; however, the stabilization of the intermediate is the dominant factor. youtube.com

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be very difficult due to the cumulative deactivating effect of the bromo, nitro, and carboxylic acid substituents. In EAS reactions, the aromatic ring acts as a nucleophile, attacking a strong electrophile (E⁺) in the rate-determining step to form a positively charged arenium ion (or sigma complex). msu.edumasterorganicchemistry.com

The regioselectivity of any potential EAS reaction is determined by the directing effects of the existing substituents, which influence the stability of the arenium ion intermediate. libretexts.org The single available position for substitution is at C6. The directing influences of the substituents are summarized below.

| Substituent | Position | Type | Directing Effect |

| -NHCOCH₃ | C5 | Activating | Ortho, Para-Director |

| -NO₂ | C2 | Deactivating | Meta-Director |

| -COOH | C1 | Deactivating | Meta-Director |

| -Br | C3 | Deactivating | Ortho, Para-Director |

The acetamido group at C5 is an activating group and directs incoming electrophiles to its ortho positions (C4 and C6) and para position (C2). It would therefore strongly favor substitution at the available C6 position.

The nitro group at C2 is a powerful deactivating group and directs incoming electrophiles to its meta positions (C4 and C6). It would also direct towards the C6 position.

The carboxylic acid group at C1 is a deactivating group that directs to its meta positions (C3 and C5). This does not favor substitution at C6.

The bromo group at C3 is a deactivating but ortho, para-directing substituent. It directs towards its ortho positions (C2 and C4) and its para position (C6). It would therefore also favor substitution at C6.

Nitro Group Reduction Pathways to Amino Derivatives

The reduction of the nitro group at the C2 position to form a primary amine (5-acetamido-3-bromo-2-aminobenzoic acid) is a common and important transformation. The reduction of aromatic nitro compounds is a six-electron process that typically proceeds through nitroso and N-hydroxylamino intermediates. nih.gov

The general pathway is: R-NO₂ → R-N=O → R-NHOH → R-NH₂ (Nitro) → (Nitroso) → (Hydroxylamino) → (Amino)

This transformation can be achieved using a variety of reducing agents. Common methods include:

Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is often clean and efficient. Catalytic reduction has been used to reduce the nitro group in a similar compound, 3-acetamido-2-nitrobenzo[b]thiophen. rsc.org

Metals in Acidic Media: Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective methods for nitro group reduction.

Other Reducing Agents: Other reagents like sodium dithionite (B78146) (Na₂S₂O₄) or stannous chloride (SnCl₂) can also be employed for this reduction.

The introduction of the electron-donating amino group resulting from the reduction can hinder the reduction of other nitro groups if they were present on the ring. nih.gov In this specific molecule, the reduction of the single nitro group is the primary pathway.

Carboxylic Acid Functionalization Mechanisms

The carboxylic acid group (-COOH) in this compound is a versatile functional handle that can undergo several transformations. These reactions typically involve the nucleophilic attack at the electrophilic carbonyl carbon.

Esterification: The most common functionalization is conversion to an ester. This can be achieved via Fischer esterification, which involves reacting the carboxylic acid with an alcohol (R'-OH) in the presence of a strong acid catalyst (like H₂SO₄). The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.

Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The mechanism with thionyl chloride involves the attack of the carboxylic acid oxygen on the sulfur atom, followed by the elimination of chloride and sulfur dioxide to form the highly reactive acyl chloride. This intermediate is not typically isolated and is used directly to react with nucleophiles.

Amide Formation: The resulting acyl chloride is a highly effective acylating agent that can readily react with amines (R'₂NH) to form amides. This two-step sequence (conversion to acyl chloride, then reaction with an amine) is a common method for amide bond formation from a carboxylic acid. Direct conversion of the carboxylic acid to an amide using coupling reagents is also a widely used alternative.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Acetamido 3 Bromo 2 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. A complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments to establish the carbon framework and the precise placement of substituents.

Proton (¹H) NMR Spectral Analysis and Spin Systems

The ¹H NMR spectrum would be expected to show distinct signals for the different types of protons in the molecule. The aromatic region would likely display two doublets corresponding to the protons at the C4 and C6 positions. The chemical shifts of these protons would be influenced by the electronic effects of the surrounding bromo, nitro, and acetamido groups. Additionally, signals for the amide proton (N-H) of the acetamido group and the acidic proton of the carboxylic acid would be observed, typically as broad singlets. A sharp singlet corresponding to the methyl protons of the acetamido group would also be present.

Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. This would include the carbon atoms of the benzene (B151609) ring, the carbonyl carbons of the carboxylic acid and the amide group, and the methyl carbon of the acetamido group. The chemical shifts of the aromatic carbons would be key in confirming the substitution pattern on the benzene ring. For comparison, the ¹³C NMR data for related compounds such as 2-bromobenzoic acid and 3-nitrobenzoic acid are available and would serve as a reference for interpreting the spectrum of the target compound. nist.govarchive.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR techniques are essential for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy) would be used to establish the correlation between adjacent protons, in this case, confirming the connectivity between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would reveal the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the aromatic proton signals to their corresponding carbon signals in the benzene ring.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would allow for the confirmation of the placement of the substituents by observing correlations between the aromatic protons and the carbons of the carboxylic acid, nitro, and acetamido groups.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 5-Acetamido-3-bromo-2-nitrobenzoic acid would be expected to show absorption bands corresponding to:

O-H stretching of the carboxylic acid.

N-H stretching of the amide group.

C=O stretching of both the carboxylic acid and the amide carbonyl groups.

N-O stretching of the nitro group.

C-Br stretching.

Vibrations associated with the substituted benzene ring.

Data for related compounds like 2-bromo-5-nitrobenzoic acid and 3-nitrobenzoic acid show characteristic IR spectra that would be useful for comparison. sigmaaldrich.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₉H₇BrN₂O₅). The mass spectrum would also display a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom. Analysis of the fragmentation pattern would provide further structural information. Common fragmentation pathways for related nitrobenzoic acids and aromatic bromo compounds often involve the loss of the nitro group, the carboxylic acid group, and the bromine atom.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Following a comprehensive search of scientific literature and crystallographic databases, no specific experimental data on the crystal structure, crystal packing, supramolecular frameworks, hydrogen bonding networks, or halogen bonding interactions for the compound "this compound" could be located. The information required to generate a detailed analysis for the requested sections is not available in the public domain.

Therefore, the sections on Crystal Packing Analysis and Supramolecular Frameworks, as well as Hydrogen Bonding Networks and Halogen Bonding Interactions, cannot be provided at this time.

Conformational Analysis and Energy Landscapes

While general computational methods exist to perform such analyses on related molecules, the specific data for "this compound" is required to fulfill the request, and this information is not found in the reviewed sources.

An in-depth analysis of this compound through computational chemistry provides significant insights into its molecular characteristics. Theoretical investigations are crucial for understanding the electronic and structural properties that dictate the compound's behavior, offering a predictive framework for its spectroscopic and non-linear optical properties.

Applications of 5 Acetamido 3 Bromo 2 Nitrobenzoic Acid As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Systems

The structure of 5-acetamido-3-bromo-2-nitrobenzoic acid, particularly the presence of the 2-nitro and 5-acetamido groups ortho and para to the carboxylic acid, respectively, makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions with the adjacent carboxylic acid or other introduced functionalities.

One of the primary applications of anthranilic acid derivatives is in the synthesis of quinazolines and their corresponding 4-oxo derivatives (quinazolinones). Following the reduction of the nitro group in this compound to yield 2,5-diamino-3-bromobenzoic acid, this intermediate can undergo condensation with various electrophiles to form the pyrimidine ring of the quinazoline system. For instance, reaction with formamide, orthoesters, or acid chlorides can lead to the formation of substituted quinazolinones. The bromine and acetamido substituents on the benzene (B151609) ring of the resulting quinazoline can be further modified to tune the electronic and steric properties of the final molecule.

Similarly, this compound can serve as a precursor for the synthesis of benzoxazines . The reduction of the nitro group followed by diazotization of the resulting aniline and subsequent intramolecular cyclization involving the carboxylic acid can lead to the formation of a benzoxazinone ring system.

Furthermore, the presence of the bromine atom allows for its use in the synthesis of more complex fused heterocyclic systems like phenothiazines . This can be achieved through a Smiles rearrangement or other palladium-catalyzed cross-coupling reactions to introduce a sulfur-containing moiety, followed by cyclization.

The general synthetic approach towards these heterocyclic systems is outlined below:

| Heterocyclic System | Key Transformation | Potential Reagents |

| Quinazolinones | Reduction of nitro group, cyclization | SnCl₂/HCl, H₂/Pd-C; Formamide, Orthoesters |

| Benzoxazines | Reduction of nitro group, diazotization, cyclization | NaNO₂/HCl; Heat |

| Phenothiazines | Nucleophilic aromatic substitution or cross-coupling, cyclization | Thiophenol derivatives, Pd catalyst |

Building Block for Complex Aromatic Architectures

The bromine atom on the aromatic ring of this compound serves as a versatile handle for the construction of complex aromatic architectures through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The bromo substituent can readily participate in Suzuki-Miyaura cross-coupling reactions with a wide range of boronic acids or their esters. This allows for the introduction of aryl, heteroaryl, or vinyl groups at the 3-position of the benzoic acid derivative, leading to the formation of biaryl systems and other extended conjugated structures.

Heck Coupling: The Heck reaction provides a means to introduce alkenyl substituents by coupling with various alkenes. This reaction is particularly useful for the synthesis of substituted styrenes and other vinylated aromatic compounds, which are valuable precursors for polymers and other advanced materials.

Sonogashira Coupling: The Sonogashira coupling enables the introduction of terminal alkynes, leading to the formation of aryl alkynes. These compounds are important intermediates in the synthesis of natural products, pharmaceuticals, and organic electronic materials.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling with a variety of primary and secondary amines. This is a powerful tool for the synthesis of substituted anilines and other nitrogen-containing aromatic compounds.

The general conditions for these cross-coupling reactions are summarized in the following table:

| Coupling Reaction | Reactant | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | Biaryls, Vinyl Aromatics |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | Alkenylated Aromatics |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Aryl Alkynes |

| Buchwald-Hartwig | R¹R²NH | Pd catalyst, Ligand, Base | Substituted Anilines |

Role in the Elaboration of Substituted Benzoic Acid Derivatives for Material Science Research

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel substituted benzoic acid derivatives with potential applications in materials science. The ability to selectively functionalize the different positions on the aromatic ring allows for the fine-tuning of the electronic and physical properties of the resulting materials.

Liquid Crystals: The rigid core of the benzoic acid derivative, combined with the potential for introducing long alkyl or alkoxy chains via derivatization of the carboxylic acid or through cross-coupling reactions at the bromo position, makes it a candidate for the synthesis of liquid crystalline materials. The acetamido and nitro groups can influence the polarity and intermolecular interactions, which are crucial for the formation of mesophases.

Organic Semiconductors: By extending the π-conjugated system through cross-coupling reactions, derivatives of this compound could be explored as building blocks for organic semiconductors. The electron-withdrawing nitro group and the potential for intramolecular hydrogen bonding can impact the molecular packing and charge transport properties of the resulting materials.

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality allows this compound to act as an organic linker in the synthesis of MOFs. The bromo, nitro, and acetamido groups can serve as secondary functional sites within the pores of the MOF, potentially leading to materials with tailored properties for gas storage, catalysis, or sensing applications.

Functionalization for the Synthesis of Advanced Organic Materials

The multiple functional groups on this compound provide numerous opportunities for derivatization to create advanced organic materials with specific properties.

The carboxylic acid group is a primary site for modification. Standard organic transformations can be employed to convert it into a variety of other functional groups, thereby altering the solubility, reactivity, and electronic properties of the molecule.

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents can yield a wide range of esters. This is a common strategy to protect the carboxylic acid, modify solubility, or introduce new functionalities.

Amide Coupling: Coupling with primary or secondary amines using reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) leads to the formation of amides. This allows for the incorporation of diverse side chains and the construction of peptide-like structures.

| Derivatization Reaction | Reagents | Functional Group Formed |

| Esterification | R-OH, H⁺ or Coupling Agent | Ester (-COOR) |

| Amide Coupling | R¹R²NH, Coupling Agent | Amide (-CONR¹R²) |

The nitro and bromo groups are key functionalities that can be transformed to introduce further diversity.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This transformation is crucial for the synthesis of heterocyclic systems as discussed in section 6.1 and for introducing a nucleophilic site on the aromatic ring.

Nucleophilic Aromatic Substitution of Bromide: While the bromine is ortho to a nitro group, making it somewhat activated towards nucleophilic aromatic substitution, the steric hindrance from the adjacent carboxylic acid and acetamido group can make this transformation challenging. However, under forcing conditions, it may be possible to displace the bromide with strong nucleophiles. More commonly, the bromine is utilized in palladium-catalyzed cross-coupling reactions as detailed in section 6.2.

These transformations highlight the synthetic utility of this compound as a versatile platform for the generation of a wide array of complex organic molecules for various applications in chemistry and materials science.

Conclusion and Future Directions in the Research of 5 Acetamido 3 Bromo 2 Nitrobenzoic Acid

Summary of Current Research Contributions

Direct research explicitly detailing the applications and properties of 5-Acetamido-3-bromo-2-nitrobenzoic acid is sparse in publicly available scientific literature. Its presence is primarily noted in the catalogues of chemical suppliers, indicating its availability for research purposes. However, the research contributions of structurally similar compounds offer valuable insights into the potential utility of this molecule.

For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and evaluated for their analgesic activities. mdpi.com These studies demonstrate that the acetamido and benzoic acid moieties can be part of a pharmacologically active structure. Similarly, a related compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, was designed as an inhibitor for the influenza virus neuraminidase protein, highlighting the potential of substituted nitrobenzoic acids in antiviral research. researchgate.net The presence of the acetamido group in conjunction with a halogenated and nitrated benzoic acid core suggests that this compound could be a valuable intermediate or a candidate for biological screening.

Unexplored Synthetic Pathways and Novel Derivatizations

The synthesis of this compound is not extensively detailed in the literature, presenting an opportunity for the development of novel and efficient synthetic methodologies. The synthesis of related compounds, such as 3-bromo-2-nitrobenzaldehyde (B145937) from 1,3-dibromo-2-nitrobenzene, suggests that multi-step synthetic sequences involving substitution, oxidation, and other transformations could be employed. google.com

Future research could focus on optimizing existing synthetic routes or exploring entirely new pathways to improve yield, reduce costs, and enhance safety and environmental compatibility. Key areas for exploration include:

Novel Nitration and Bromination Strategies: Investigating alternative nitrating and brominating agents and conditions to achieve regioselective substitution on the aromatic ring.

Green Chemistry Approaches: Developing syntheses that utilize more environmentally benign solvents, catalysts, and reaction conditions.

Derivatization of the Carboxylic Acid Group: The carboxylic acid functionality is a prime site for derivatization to produce esters, amides, and other functional groups. These derivatives could exhibit altered solubility, reactivity, and biological activity.

Modification of the Acetamido Group: The acetamido group can be hydrolyzed to the corresponding amine, which can then be further functionalized to introduce a wide array of substituents, leading to a library of novel compounds for screening.

Advanced Computational Studies for Enhanced Understanding

In the absence of extensive experimental data, advanced computational studies can provide significant insights into the properties and potential applications of this compound. Density Functional Theory (DFT) calculations, for example, can be used to predict its molecular structure, vibrational frequencies, and electronic properties.

Future computational research could focus on:

Molecular Docking Studies: Simulating the interaction of this compound and its derivatives with the active sites of various enzymes and receptors to predict potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models that correlate the structural features of a series of derivatives with their biological activity, which can guide the design of more potent compounds.

ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound and its derivatives is crucial for assessing their drug-likeness and potential for further development.

Potential for Further Development as a Chemical Scaffold

The multifunctional nature of this compound makes it an attractive scaffold for the development of new chemical entities. The presence of a carboxylic acid, an acetamido group, a bromine atom, and a nitro group provides multiple points for chemical modification, allowing for the systematic exploration of chemical space.

The utility of related bromo-nitrobenzoic acids as building blocks in pharmaceutical and materials science is well-established. For example, 3-Bromo-5-nitrobenzoic acid is recognized as a key intermediate in the synthesis of pharmaceuticals. chemimpex.com This suggests that this compound could similarly serve as a valuable starting material for the synthesis of more complex molecules with desired properties.

Future development as a chemical scaffold could involve:

Combinatorial Chemistry: Utilizing the various functional groups to generate large libraries of derivatives for high-throughput screening against a range of biological targets.

Fragment-Based Drug Discovery: Using the compound or its fragments as starting points for the design of new drugs.

Materials Science Applications: Exploring the potential of its derivatives in the development of novel polymers, dyes, or other functional materials.

Q & A

Basic: What are the recommended synthetic routes and purification strategies for 5-acetamido-3-bromo-2-nitrobenzoic acid in laboratory settings?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:

- Nitration : Introduce the nitro group at the ortho position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts.

- Bromination : Electrophilic bromination at the meta position using Br₂ in acetic acid or HBr with a Lewis catalyst (e.g., FeBr₃).

- Acetamido Protection : React the amino intermediate (post-nitro reduction) with acetic anhydride in basic conditions.

Purification : Recrystallization from ethanol/water mixtures is effective for isolating the final product. For intermediates, column chromatography (silica gel, ethyl acetate/hexane) resolves nitro/bromo isomers .

Advanced: How can crystallographic data for this compound be refined to resolve disorder or twinning?

Methodological Answer:

Use SHELXL for refinement:

- Disorder Handling : Split atomic positions into two or more sites with occupancy refinement. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry.

- Twinning : For non-merohedral twinning, employ the TWIN/BASF commands in SHELXL. Validate with the R1 factor and Hooft parameter convergence .

- Validation : Cross-check with ORTEP-III for thermal ellipsoid visualization, ensuring anisotropic displacement parameters (ADPs) are physically reasonable .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and acetamido (1650–1600 cm⁻¹, C=O stretch) groups. Compare with NIST reference spectra for brominated analogs .

- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies substituent positions (e.g., bromine’s deshielding effect at C3).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M-H]⁻ peak at m/z ~316).

Advanced: How do the electron-withdrawing substituents (Br, NO₂) influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Mechanistic Insight : The nitro group at C2 deactivates the ring but directs electrophiles to the meta position (C3). Bromine at C3 enhances leaving-group ability in SNAr reactions.

- Kinetic Studies : Use HPLC or in-situ IR to monitor reaction rates with varying nucleophiles (e.g., amines, thiols). Compare with 3-bromo-2-nitrobenzoic acid derivatives lacking the acetamido group to isolate steric/electronic effects .

Advanced: How can researchers resolve contradictions between crystallographic data and computational structural predictions?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize the geometry using B3LYP/6-31G(d) and compare bond lengths/angles with SHELXL-refined X-ray data.

- Electrostatic Potential Maps : Overlay DFT-derived electrostatic potentials with experimental electron density maps (e.g., from SHELXE) to validate resonance effects from the nitro group .

- Troubleshooting : If discrepancies persist, re-examine hydrogen bonding or solvent inclusion in the crystal lattice.

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles (H335 hazard) .

- Storage : Keep in airtight containers at 0–6°C to prevent degradation. Avoid contact with reducing agents (nitro group instability) .

Advanced: How can computational modeling predict the compound’s solubility and stability under varying pH conditions?

Methodological Answer:

- pKa Prediction : Use software like MarvinSketch to estimate acidic/basic sites (carboxylic acid: pKa ~2.5; nitro group: non-ionizable).

- Solubility Simulation : Employ COSMO-RS to model solubility in water/DMSO mixtures. Validate experimentally via UV-Vis spectroscopy at λmax ~300 nm.

- Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring identifies hydrolysis products (e.g., de-brominated or reduced nitro derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.